![molecular formula C16H19N5O B2612645 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea CAS No. 2097859-77-1](/img/structure/B2612645.png)
1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
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Overview
Description
“1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea” is a chemical compound. It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .
Synthesis Analysis
The synthesis of pyrrolidine derivatives containing a pyrimidine ring often involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings, e.g., proline derivatives .Scientific Research Applications
Pyrimidine Derivatives and Chemical Reactions
Pyrimidine derivatives, including structures similar to 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, have been extensively studied for their chemical reactions and potential applications in various fields. Research by Yamanaka, Niitsuma, and Sakamoto (1979) delves into the reactions of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate, producing compounds like 2-anilino-4-ethoxy-6-methylpyrimidine and related ureas, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).
Supramolecular Chemistry
The ureidopyrimidinone framework, similar to the core structure of 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, has been explored for its strong dimerization capabilities via quadruple hydrogen bonding. This property is significant in the realm of supramolecular chemistry for building complex molecular architectures. Beijer et al. (1998) demonstrated that ureidopyrimidinone derivatives could dimerize with high constants, indicating potential applications in the development of supramolecular polymers and materials (F. H. Beijer, R. Sijbesma, H. Kooijman, A. Spek, E. Meijer, 1998).
Ligand Design and Metal Complexation
The design of ligands with specific functionalities, such as the urea group, has implications in metal complexation and supramolecular assemblies. Qureshi et al. (2009) explored mixed N,S-donor 2-ureidopyridine ligands capable of binding metal ions and demonstrated how these ligands could be used to bind ion pairs through coordination and hydrogen bonding, highlighting the role of functionalized ureas in designing metal-organic frameworks and coordination compounds (Naseem Qureshi, D. Yufit, J. Howard, J. Steed, 2009).
Herbicidal Applications
Research into substituted phenyltetrahydropyrimidinones, which share a similar structural motif with 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, has uncovered their potential as preemergence herbicides. These compounds act by inhibiting carotenoid biosynthesis, specifically at the phytoene desaturase step, indicating the utility of pyrimidine derivatives in agricultural chemistry. Babczinski et al. (1995) provided insights into the structure-activity relationships of these compounds, paving the way for the development of new herbicidal agents (P. Babczinski, M. Blunck, G. Sandmann, K. Shiokawa, K. Yasui, 1995).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its structural similarity to other compounds, it may have various biological activities .
Action Environment
The action, efficacy, and stability of 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
1-phenyl-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(20-13-6-2-1-3-7-13)19-12-14-8-4-11-21(14)15-17-9-5-10-18-15/h1-3,5-7,9-10,14H,4,8,11-12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIOWAFZQKMIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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